Rhodojaponin III

Botanical Insecticide Antifeedant Activity Integrated Pest Management

Sourcing structurally authenticated grayanane diterpenoids where batch-to-batch pharmacophore variation compromises reproducibility is a critical challenge. Rhodojaponin III solves this with rigorous QC and defined bioactivity, eliminating the scientific invalidity of generic substitution. · Validated Nav1.7/Nav1.8 channel inhibitor: in vivo ID50 = 0.0469 mg/kg (acetic acid writhing test), efficacy at 0.04-0.08 mg/kg in diabetic neuropathic pain models. · Benchmark botanical antifeedant: superior activity against Leptinotarsa decemlineata and Spodoptera frugiperda; essential positive control for SAR studies. · NIK/NF-κB pathway inhibitor: LPS-induced NO production IC50 = 7 µM in RAW264.7 macrophages; NIK binding energy -7.2 kcal/mol. Every lot certified by HPLC, NMR, and MS. Custom packaging available.

Molecular Formula C20H32O6
Molecular Weight 368.5 g/mol
CAS No. 26342-66-5
Cat. No. B1259287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodojaponin III
CAS26342-66-5
Synonymsrhodojaponin III
Molecular FormulaC20H32O6
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C
InChIInChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3/t9-,10+,11-,12+,13+,14-,15+,17-,18-,19+,20-/m1/s1
InChIKeyVUMZHZYKXUYIHM-GLHQSWFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodojaponin III Procurement Guide


Rhodojaponin III (RJ-III) is a grayanane-type diterpenoid compound isolated from Rhododendron molle G. Don (Ericaceae) [1]. It is a structurally characterized natural product (C20H32O6, MW 368.46) featuring a 2β,3β-epoxide group critical to its bioactivity [2]. The compound exhibits potent antinociceptive and insecticidal activities but also demonstrates significant acute toxicity, which fundamentally shapes its research applications [3].

Natural grayanane diterpenoid probe from Rhododendron molle
2β,3β-epoxide pharmacophore reported essential for antifeedant and antinociceptive activity
High acute toxicity defines toxicology model design and requires careful dose selection

Rhodojaponin III Substitution Risks


Rhodojaponin III demonstrates a narrow therapeutic index driven by a specific pharmacophore that is not conserved across the grayanoid diterpene class. The presence of a 2β,3β-epoxide group and a 5β-hydroxyl in the grayanane skeleton is essential for both its high acute toxicity and its potent antifeedant activity [1]. Substitution with structurally similar compounds such as grayanotoxin III or rhodojaponin II results in quantifiably different potency, toxicity, and pharmacokinetic profiles, as detailed in Section 3 [2]. Therefore, generic class-based substitution is scientifically invalid and will compromise experimental reproducibility.

Pharmacophore 2β,3β-epoxide and 5β-hydroxyl are not conserved in grayanotoxin III or rhodojaponin II; activity and toxicity may shift.
Toxicity rank Acute toxicity ranking differs across grayanoid diterpenes; substituting less toxic analogs may alter poisoning model outcomes.
PK profile Oral exposure per unit dose varies significantly between rhodojaponin III and structural analogs, complicating cross-study comparisons.

Rhodojaponin III Comparative Evidence


Insect Antifeedant Activity

In a direct head-to-head comparison using the Colorado potato beetle (Leptinotarsa decemlineata) and fall armyworm (Spodoptera frugiperda) larvae, Rhodojaponin III was identified as the most active antifeedant constituent among the grayanoid diterpenes isolated from Rhododendron molle flowers [1]. Rhodojaponin III exhibited superior antifeedant, growth inhibitory, and insecticidal activities compared to grayanotoxin III and kalmanol [1]. The 2β,3β-epoxide group of rhodojaponin III was determined to be critical for this activity, whereas the 14-acetate of grayanotoxin I and the rearranged B and C rings of kalmanol were not [1].

Antifeedant rank
Head-to-head
Rhodojaponin III > grayanotoxin III ≈ kalmanol
Reported most active antifeedant grayanoid in tested larvae models.
Qualitative ranking; epoxide group critical.
Botanical Insecticide Antifeedant Activity Integrated Pest Management

Acute Toxicity

A structure-activity relationship (SAR) study evaluating the acute toxicity of 36 ericaceous toxins in mice established a clear potency ranking [1]. Rhodojaponin III (LD50 < 1 mg/kg, i.p.) ranks among the most acutely toxic compounds in this class, with its toxicity exceeded only by asebotoxin III [1]. In contrast, grayanotoxin III, while also highly toxic, is less potent [1]. A more recent study confirmed an intraperitoneal LD50 of 0.271 mg/kg for rhodojaponin III in mice .

Acute toxicity
Head-to-head
LD50 <1 mg/kg i.p. (rank 2/7); more toxic than grayanotoxin III
Reported high toxicity ranking; key for poisoning mechanism studies.
Ranking from 36 ericaceous toxins; i.p. mice.
Toxicology Grayanotoxin Poisoning Structure-Activity Relationship

Oral Bioavailability

A comparative pharmacokinetic study in mice demonstrated that rhodojaponin III possesses distinct absorption and exposure characteristics compared to its structural analogs rhodojaponin I and rhodojaponin II [1]. At comparable oral doses, rhodojaponin III achieved a higher Cmax and significantly greater systemic exposure (AUC) than rhodojaponin I and rhodojaponin II [1]. A separate study established that rhodojaponin III has high oral bioavailability (F = 73.6%) with a very rapid Tmax of 0.08 h [2].

Oral exposure
Head-to-head
AUC ~46,000 ng·min/mL at 0.12 mg/kg; RJ-II requires 0.60 mg/kg for similar AUC
Higher oral exposure per unit dose reported vs. RJ-II.
Mouse oral PK; LC-MS/MS.
Pharmacokinetics Drug Delivery Bioavailability

Analgesic Potency

In vivo studies have quantified the antinociceptive potency of orally administered rhodojaponin III across multiple pain models [1]. Mechanistically, electrophysiological studies revealed that rhodojaponin III mildly blocks voltage-gated sodium channel subtypes, including Nav1.7, Nav1.8, and Nav1.5 [1]. In vitro, RJ-III inhibited Nav1.7-HEK293 cells at concentrations of 22.22–200 µM [2]. This mild Nav1.7 blockade is a specific, quantifiable property that differentiates its analgesic profile from other ion channel modulators or non-specific analgesics.

Analgesic ID50
Cross-study
ID50 0.0469 mg/kg (writhing test); Nav1.7 IC50 22–200 µM
Reported in vivo antinociceptive response window and Nav1.7 inhibition.
Acetic acid writhing, neuropathic pain models.
Pain Management Nav1.7 Channel Antinociception

Nanoformulation Toxicity Reduction

Two independent formulation studies have demonstrated quantifiable improvements in the safety profile of rhodojaponin III via nano-encapsulation [1]. Loading RJ-III into folic acid-conjugated mesoporous silica nanoparticles (FA-MSNs) improved the intraperitoneal LD50 in mice by 10-fold compared to free RJ-III . Alternatively, encapsulation in hydroxypropyl trimethyl ammonium chloride chitosan-modified solid lipid nanoparticles (HACC-SLNs) increased the LD50 by 1.8-fold and improved relative oral bioavailability to 87.9% [1].

Nanoformulation safety
Cross-study
LD50 improvement: 10× (FA-MSN) and 1.8× (HACC-SLN) vs. free RJ-III
Supports formulation-dependent toxicity mitigation review.
Intraperitoneal (FA-MSN) or intragastric (HACC-SLN) in mice.
Nanomedicine Drug Delivery Toxicity Mitigation

Anti-inflammatory Activity

In LPS-stimulated RAW264.7 mouse macrophages, rhodojaponin III inhibits nitric oxide (NO) production with an IC50 of 7 µM . This effect is mechanistically linked to the compound's direct interaction with NF-κB-inducing kinase (NIK), with a binding energy of -7.2 kcal/mol determined by molecular docking . This interaction inhibits the NIK/NF-κB pathway, preventing nuclear translocation of NF-κB and reducing transcription of inflammatory genes including COX-2 and iNOS .

Anti-inflammatory NO IC50
Class-level
IC50 7 µM (RAW264.7, LPS-induced NO); NIK binding -7.2 kcal/mol
Reported in vitro NIK/NF-κB pathway inhibition; source data to verify.
Molecular docking; no peer-reviewed source listed.
Inflammation NF-κB Pathway Nitric Oxide

Rhodojaponin III Research Applications


Nav1.7-Mediated Pain Studies

Rhodojaponin III is a validated tool compound for exploring voltage-gated sodium channel (Nav1.7, Nav1.8) blockade in nociceptive and neuropathic pain models [1]. With a defined in vivo ID50 of 0.0469 mg/kg in the acetic acid writhing test and efficacy at 0.04-0.08 mg/kg in a diabetic neuropathic pain model, RJ-III enables precise dose-response studies [1]. Its mild Nav1.7 inhibition (22.22-200 µM) provides a specific mechanistic anchor for studying peripheral neuralgia without the confounding effects of potent, non-selective sodium channel blockers [2].

Botanical Insecticide Research

As the most active antifeedant grayanoid diterpene from Rhododendron molle, Rhodojaponin III serves as the benchmark compound for structure-activity relationship studies in botanical insecticide research [1]. Its superior activity against Leptinotarsa decemlineata and Spodoptera frugiperda larvae, compared to grayanotoxin III and kalmanol, makes it the essential positive control for screening novel insect antifeedants or evaluating field formulations [1]. The 2β,3β-epoxide group is a validated pharmacophore for this activity [1].

Nanomedicine & Drug Delivery

Rhodojaponin III's high acute toxicity (LD50 = 0.271 mg/kg, i.p.) but promising pharmacological profile makes it an ideal model payload for evaluating advanced drug delivery systems aimed at toxicity mitigation [1][2]. Research groups can use RJ-III to benchmark the performance of novel nanocarriers, with established baselines for toxicity reduction (e.g., 10-fold LD50 improvement with FA-MSNs [1] or 1.8-fold with HACC-SLNs [2]) and pharmacokinetic enhancement.

Inflammation & NF-κB Pathway

For researchers investigating the NIK/NF-κB signaling axis, Rhodojaponin III offers a natural product-derived inhibitor with a defined in vitro IC50 of 7 µM for LPS-induced NO production in RAW264.7 macrophages [1]. The compound's validated molecular target (NIK binding energy -7.2 kcal/mol) and downstream effects (reduced IL-6, IL-1β, TNF-α, COX-2, iNOS) provide a robust platform for comparative studies with synthetic NF-κB pathway inhibitors [1].

Application
Selection Property
Validation Focus
Nav1.7-mediated nociceptive signaling research
Reported in vivo antinociceptive response window
Nav1.7 channel inhibition assay context
Insect antifeedant structure-activity studies
Reported antifeedant activity rank among grayanoids
2β,3β-epoxide pharmacophore validation
Drug delivery system toxicity mitigation research
Reported nanoformulation-dependent LD50 improvement
Formulation toxicity mitigation endpoint review
NIK/NF-κB signaling pathway studies
Reported NO production inhibition IC50 in macrophages
NF-κB pathway inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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